molecular formula C27H44O2 B12413165 7Beta-Hydroxy-4-cholesten-3-one-d7

7Beta-Hydroxy-4-cholesten-3-one-d7

Cat. No.: B12413165
M. Wt: 407.7 g/mol
InChI Key: IOIZWEJGGCZDOL-QGKJYSNLSA-N
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Description

7Beta-Hydroxy-4-cholesten-3-one-d7: is a deuterium-labeled metabolite of cholesterol. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C27H37D7O2, and it has a molecular weight of 407.68 . This compound is significant in the study of cholesterol metabolism and bile acid biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7Beta-Hydroxy-4-cholesten-3-one-d7 involves the incorporation of deuterium atoms into the parent compound, 7Beta-Hydroxy-4-cholesten-3-one. The process typically involves the following steps:

    Deuterium Exchange Reaction: The parent compound is subjected to a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated solvents and catalysts under controlled conditions.

    Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the parent compound are subjected to deuterium exchange reactions in industrial reactors.

    Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 7Beta-Hydroxy-4-cholesten-3-one-d7 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7Beta position can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert the ketone group at the 3 position to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 7Beta-keto-4-cholesten-3-one-d7.

    Reduction: Formation of 7Beta-hydroxy-4-cholestan-3-ol-d7.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7Beta-Hydroxy-4-cholesten-3-one-d7 has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of cholesterol metabolites.

    Biology: Employed in studies of cholesterol metabolism and bile acid biosynthesis.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of cholesterol-related compounds.

    Industry: Applied in the development of diagnostic assays and analytical methods for cholesterol and bile acid analysis.

Mechanism of Action

The mechanism of action of 7Beta-Hydroxy-4-cholesten-3-one-d7 involves its role as a metabolite in the biosynthesis of bile acids. It is an intermediate in the conversion of cholesterol to bile acids, which are essential for the digestion and absorption of dietary fats. The compound is metabolized by enzymes such as cholesterol-7alpha-hydroxylase (CYP7A1) and sterol 12alpha-hydroxylase (CYP8B1) to form primary bile acids like cholic acid and chenodeoxycholic acid .

Comparison with Similar Compounds

    7Alpha-Hydroxy-4-cholesten-3-one: A closely related compound that is also an intermediate in bile acid biosynthesis.

    7Beta-Hydroxycholesterol: Another metabolite of cholesterol with similar structural features.

    7Alpha,12Alpha-Dihydroxycholest-4-en-3-one: A downstream metabolite in the bile acid biosynthesis pathway.

Uniqueness: 7Beta-Hydroxy-4-cholesten-3-one-d7 is unique due to its deuterium labeling, which makes it a valuable tool in research for tracing metabolic pathways and quantifying cholesterol metabolites with high precision .

Properties

Molecular Formula

C27H44O2

Molecular Weight

407.7 g/mol

IUPAC Name

(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D

InChI Key

IOIZWEJGGCZDOL-QGKJYSNLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C

Origin of Product

United States

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